molecular formula C13H17BrN2O2 B1449927 Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate CAS No. 1392803-79-0

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate

Cat. No.: B1449927
CAS No.: 1392803-79-0
M. Wt: 313.19 g/mol
InChI Key: DZRFCPPUTVBPAY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typical reagents.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the azetidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .

Biological Activity

Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate (CAS No. 1392803-79-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H17BrN2O2
  • Molecular Weight : 313.19 g/mol
  • Chemical Structure : The compound features a tert-butyl group, a brominated pyridine moiety, and an azetidine ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Exhibits potential against multidrug-resistant strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 4–8 µg/mL against resistant strains .
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. Notably, it demonstrated significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 µM .

In Vitro Studies

  • Antimicrobial Efficacy :
    • A study highlighted that the compound displayed activity against Mycobacterium abscessus and Mycobacterium smegmatis with MIC values between 4–8 µg/mL .
  • Cancer Cell Proliferation :
    • In vitro assays indicated that this compound inhibited cell proliferation in MDA-MB-231 cells significantly more than in non-cancerous MCF10A cells, suggesting selective toxicity towards cancerous cells .

In Vivo Studies

In vivo studies have further validated the compound's efficacy:

  • Metastasis Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in a notable reduction in lung metastasis compared to controls, indicating potential as an anti-metastatic agent .

Case Study 1: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various azetidine derivatives included this compound. The study reported significant activity against resistant bacterial strains, emphasizing the need for further exploration in drug development targeting resistant infections .

Case Study 2: Anticancer Research

In another study focusing on breast cancer therapies, the compound was evaluated for its effect on tumor growth and metastasis. Results showed that it not only inhibited tumor growth but also reduced metastatic spread in treated mice, establishing a foundation for future clinical trials aimed at breast cancer treatment .

Summary of Biological Activities

Activity TypeObserved EffectsMIC/IC50 Values
AntimicrobialActive against MRSA and MycobacteriaMIC: 4–8 µg/mL
AnticancerInhibits MDA-MB-231 cell proliferationIC50: ~0.126 µM
Metastasis InhibitionReduced lung metastasis in miceNot quantified

Properties

IUPAC Name

tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-11(14)6-15-5-9/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRFCPPUTVBPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139679
Record name 1-Azetidinecarboxylic acid, 3-(5-bromo-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-79-0
Record name 1-Azetidinecarboxylic acid, 3-(5-bromo-3-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(5-bromo-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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